molecular formula C8H7NO3 B1623882 E-Hydroxyimino-phenylacetic acid CAS No. 704-18-7

E-Hydroxyimino-phenylacetic acid

Cat. No.: B1623882
CAS No.: 704-18-7
M. Wt: 165.15 g/mol
InChI Key: NRNOFFFWOYJUCR-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E-Hydroxyimino-phenylacetic acid, also known as (2E)-2-hydroxyimino-2-phenylacetic acid, is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is characterized by the presence of a hydroxyimino group attached to a phenylacetic acid backbone. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: E-Hydroxyimino-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: E-Hydroxyimino-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

E-Hydroxyimino-phenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of E-Hydroxyimino-phenylacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

E-Hydroxyimino-phenylacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

704-18-7

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-2-phenylacetic acid

InChI

InChI=1S/C8H7NO3/c10-8(11)7(9-12)6-4-2-1-3-5-6/h1-5,12H,(H,10,11)/b9-7-

InChI Key

NRNOFFFWOYJUCR-CLFYSBASSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C(=O)O

SMILES

C1=CC=C(C=C1)C(=NO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E-Hydroxyimino-phenylacetic acid
Reactant of Route 2
E-Hydroxyimino-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
E-Hydroxyimino-phenylacetic acid
Reactant of Route 4
E-Hydroxyimino-phenylacetic acid
Reactant of Route 5
E-Hydroxyimino-phenylacetic acid
Reactant of Route 6
E-Hydroxyimino-phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.